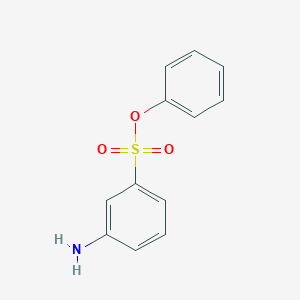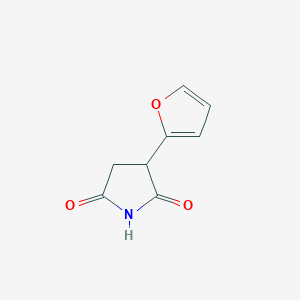
3-(Furan-2-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)pyrrolidine-2,5-dione, also known as succinimide, is a cyclic imide that has been widely used in scientific research due to its unique structure and properties. This compound has been extensively studied for its various applications in the field of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)pyrrolidine-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anticonvulsant and neuroprotective effects.
Biochemische Und Physiologische Effekte
3-(Furan-2-yl)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, sedative, and hypnotic effects. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Furan-2-yl)pyrrolidine-2,5-dione in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(Furan-2-yl)pyrrolidine-2,5-dione. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use as a building block for the synthesis of new compounds with novel properties. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of 3-(Furan-2-yl)pyrrolidine-2,5-dione can be achieved by the reaction of maleic anhydride and furan in the presence of a catalyst. The reaction produces a mixture of isomers, which can be separated by chromatography. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)pyrrolidine-2,5-dione has been used in various scientific research applications due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in organic synthesis, such as in the preparation of lactams and amino acids.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-4-5(8(11)9-7)6-2-1-3-12-6/h1-3,5H,4H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRLJTRVKUZFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590759 |
Source


|
| Record name | 3-(Furan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)pyrrolidine-2,5-dione | |
CAS RN |
10422-14-7 |
Source


|
| Record name | 3-(Furan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

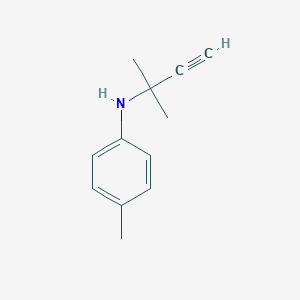
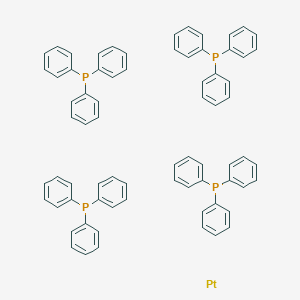
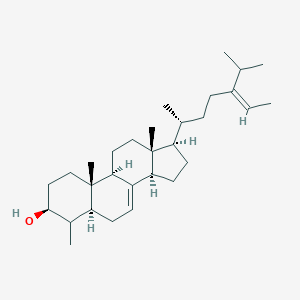
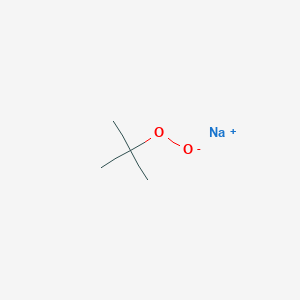
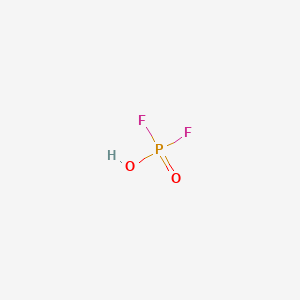
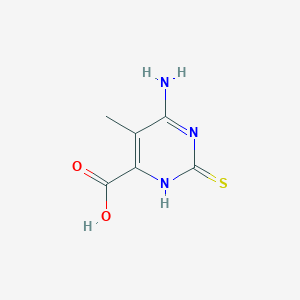

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
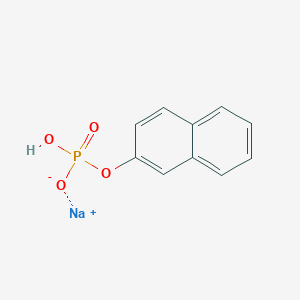
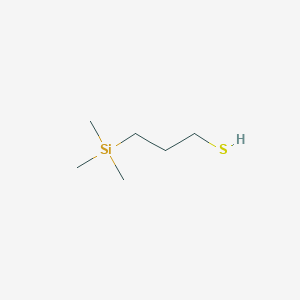

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
